Ethyl 4-(2-hydroxypropan-2-yl)picolinate
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Overview
Description
Ethyl 4-(2-hydroxypropan-2-yl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group attached to a picolinic acid core, with a hydroxypropan-2-yl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-hydroxypropan-2-yl)picolinate can be achieved through several methods. One common approach involves the reaction of ethyl picolinate with 2-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxypropan-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-(2-hydroxypropan-2-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-hydroxypropan-2-yl)picolinate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The picolinate core can chelate metal ions, affecting enzymatic processes and other biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(2-hydroxypropan-2-yl)picolinate can be compared with other picolinate derivatives:
Ethyl picolinate: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
4-(2-Hydroxypropan-2-yl)picolinic acid: The free acid form, which can be more reactive in certain conditions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-10(13)9-7-8(5-6-12-9)11(2,3)14/h5-7,14H,4H2,1-3H3 |
InChI Key |
PYULWDRAUODNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)O |
Origin of Product |
United States |
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